molecular formula C13H15F3N2O B7460021 (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone

Cat. No. B7460021
M. Wt: 272.27 g/mol
InChI Key: DUGZRSKBGCPXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperidine derivatives. TFMPP has been widely used in scientific research for its unique properties and potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone involves the reaction of 4-aminopiperidine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired product.

Starting Materials
4-aminopiperidine, 3-(trifluoromethyl)benzoyl chloride, Base (e.g. triethylamine, sodium hydroxide)

Reaction
Step 1: Dissolve 4-aminopiperidine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, sodium hydroxide) to the solution., Step 2: Add 3-(trifluoromethyl)benzoyl chloride dropwise to the solution while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane) and purify it by column chromatography or recrystallization.

Mechanism Of Action

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone acts as a partial agonist or antagonist of serotonin receptors, depending on the specific receptor subtype and the concentration of the compound. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can stimulate or inhibit the activity of serotonin receptors, leading to changes in the levels of neurotransmitters, such as dopamine, norepinephrine, and acetylcholine. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also modulate the release and uptake of neurotransmitters, and affect the activity of ion channels and second messenger systems.

Biochemical And Physiological Effects

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been shown to have various biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can induce changes in behavior, such as hyperactivity, anxiety, and aggression, in animal models. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also affect the cardiovascular, respiratory, and gastrointestinal systems, and cause changes in body temperature, blood pressure, and heart rate. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also affect the metabolism and excretion of other drugs, and interact with various enzymes and transporters.

Advantages And Limitations For Lab Experiments

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its high potency, selectivity, and stability. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can be easily synthesized and purified, and its effects can be easily measured using various biochemical and behavioral assays. However, (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone also has some limitations for lab experiments, including its potential toxicity, variability, and dependence on experimental conditions. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also interact with other drugs and affect the interpretation of experimental results.

Future Directions

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several potential future directions for scientific research, including its use as a tool compound to study the structure and function of serotonin receptors, its use as a lead compound to develop new drugs for the treatment of various neurological and psychiatric disorders, and its use as a biomarker to diagnose and monitor the progression of diseases. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone can also be used to study the interactions between serotonin receptors and other signaling pathways, and to explore the role of serotonin receptors in the regulation of various physiological and pathological processes.

Scientific Research Applications

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been used in scientific research for its potential applications in various fields, including pharmacology, neuroscience, and toxicology. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. (4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has also been used as a tool compound to study the pharmacological properties of serotonin receptors and their role in various physiological and pathological processes.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-6-4-11(17)5-7-18/h1-3,8,11H,4-7,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGZRSKBGCPXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone

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